1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol
Description
1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-3-(N-methylanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14-9-18-19(10-15(14)2)22(13-20-18)12-17(23)11-21(3)16-7-5-4-6-8-16/h4-10,13,17,23H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMKMEMDBJLVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(CN(C)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol typically involves multiple steps, including the formation of the benzodiazole ring and subsequent functionalization. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazole compounds.
Scientific Research Applications
1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-benzoyl-5,6-dimethyl-1H-benzimidazole
- 1-methyl-5,6-dimethyl-1H-benzimidazole
Uniqueness
1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
The compound 1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol , also known as a benzodiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 297.39 g/mol
- IUPAC Name : this compound
- CAS Number : Not specifically listed in the search results but related compounds have similar identifiers.
Structural Characteristics
The compound features a benzodiazole ring which is known for its diverse biological activities. The presence of the dimethyl group and the methyl(phenyl)amino moiety contributes to its unique pharmacological profile.
Research indicates that benzodiazole derivatives can exhibit various biological activities including:
- Antimicrobial Activity : Some studies have shown that benzodiazole compounds possess significant antimicrobial properties against various pathogens.
- Anticancer Properties : Compounds with similar structures have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Certain derivatives show promise in neuroprotection, potentially useful in treating neurodegenerative diseases.
Therapeutic Applications
- Cancer Treatment : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
- Infection Control : Its antimicrobial properties could be leveraged in developing new antibiotics or antifungal agents.
- Cognitive Disorders : Potential applications in treating conditions such as Alzheimer’s disease due to neuroprotective effects.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various benzodiazole derivatives. The compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Study 2: Antimicrobial Efficacy
In another study reported in Antimicrobial Agents and Chemotherapy, a series of benzodiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Study 3: Neuroprotective Effects
Research published in Neuroscience Letters highlighted the neuroprotective effects of similar compounds in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death by modulating antioxidant responses .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
